N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea
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Overview
Description
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea: is a complex organic compound that features a urea backbone substituted with a dimethyl group and a phenyl ring bearing a trifluoromethyl-pyridinyl-sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinyl-Sulfanyl Intermediate: The initial step involves the synthesis of the 6-(trifluoromethyl)pyridin-2-yl-sulfanyl intermediate. This can be achieved through the reaction of 6-(trifluoromethyl)pyridine with a suitable thiol reagent under basic conditions.
Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the corresponding urea derivative.
Dimethylation: The final step involves the dimethylation of the urea derivative using dimethyl sulfate or a similar methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl-pyridinyl-sulfanyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler analog without the phenyl and pyridinyl-sulfanyl substitutions.
N,N-Dimethyl-N’-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of the trifluoromethyl-pyridinyl-sulfanyl moiety.
N,N-Dimethyl-N’-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of the trifluoromethyl-pyridinyl-sulfanyl moiety.
Uniqueness
N,N-Dimethyl-N’-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea is unique due to the presence of the trifluoromethyl-pyridinyl-sulfanyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
57191-02-3 |
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Molecular Formula |
C15H14F3N3OS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-[6-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]urea |
InChI |
InChI=1S/C15H14F3N3OS/c1-21(2)14(22)19-10-6-8-11(9-7-10)23-13-5-3-4-12(20-13)15(16,17)18/h3-9H,1-2H3,(H,19,22) |
InChI Key |
KNTPAODKKYFUPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)SC2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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